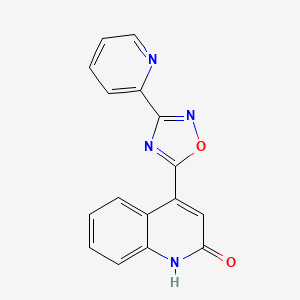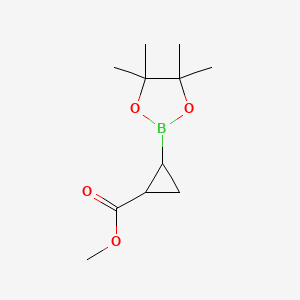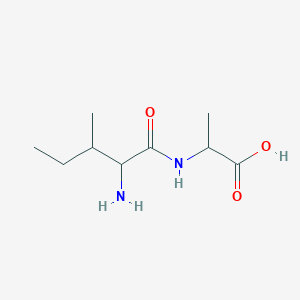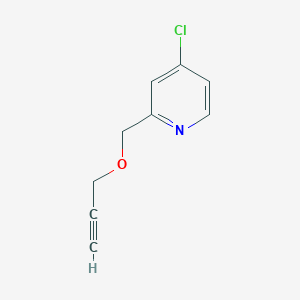
8-(Bromomethyl)heptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bromomethyl)heptadecane is an organic compound with the molecular formula C18H37Br. It is a brominated alkane, specifically a heptadecane derivative, where a bromomethyl group is attached to the eighth carbon of the heptadecane chain. This compound is known for its applications in organic synthesis and various industrial processes due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-(Bromomethyl)heptadecane can be synthesized through the bromination of heptadecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptadecane, forming a heptadecyl radical. This radical then reacts with another bromine molecule to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves controlled bromination reactions in large reactors, ensuring the efficient conversion of heptadecane to the desired brominated product. The reaction conditions, such as temperature, pressure, and bromine concentration, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-(Bromomethyl)heptadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Alcohols, amines, or thiols depending on the nucleophile used.
Elimination: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Scientific Research Applications
8-(Bromomethyl)heptadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)heptadecane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. In biological systems, the compound can interact with lipid membranes, potentially altering their properties and affecting cellular functions .
Comparison with Similar Compounds
- 7-(Bromomethyl)heptadecane
- 9-(Bromomethyl)heptadecane
- 8-(Chloromethyl)heptadecane
Comparison: 8-(Bromomethyl)heptadecane is unique due to the position of the bromomethyl group on the eighth carbon, which influences its reactivity and physical properties. Compared to its analogs, such as 7-(Bromomethyl)heptadecane and 9-(Bromomethyl)heptadecane, the position of the bromine atom can affect the compound’s behavior in chemical reactions and its interactions with other molecules. Additionally, the presence of a bromine atom, as opposed to chlorine in 8-(Chloromethyl)heptadecane, results in different reactivity and applications .
Properties
Molecular Formula |
C18H37Br |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
8-(bromomethyl)heptadecane |
InChI |
InChI=1S/C18H37Br/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18H,3-17H2,1-2H3 |
InChI Key |
HQILOMHBUXBHBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)
![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)





![5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)
![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)
![5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12504081.png)
![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)


